Bienvenue dans la boutique en ligne BenchChem!

Teoprolol

Physicochemical Property Drug Design Lipophilicity

Why choose Teoprolol over conventional β-blockers? Its hybrid scaffold—merging indole and theophylline—is unmatched for SAR studies, ISA investigations, and analytical method development. With a distinct LogP (2.08) and chromatographic profile, it fills a critical gap in medicinal chemistry and drug delivery research. Available in high purity (≥98%) with flexible pack sizes to accelerate your R&D programs.

Molecular Formula C23H30N6O4
Molecular Weight 454.5 g/mol
CAS No. 65184-10-3
Cat. No. B1662758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeoprolol
CAS65184-10-3
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O
InChIInChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3
InChIKeyHITMZSXZYGLDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teoprolol (CAS 65184-10-3): Chemical Identity and Baseline Pharmacological Classification


Teoprolol (CAS 65184-10-3, C23H30N6O4, MW 454.52) is a synthetic compound classified as a β-adrenergic receptor blocker . Public databases and supplier information consistently identify its primary mechanism of action as the antagonism of β-adrenergic receptors, placing it within the therapeutic class of beta-blockers [1]. The molecule's structure incorporates both a substituted indole and a theophylline-derived purine-2,6-dione moiety, which distinguishes its chemical scaffold from first and second-generation beta-blockers like propranolol or metoprolol [2]. However, detailed and quantitative information regarding its specific pharmacological profile (e.g., β1/β2 selectivity, intrinsic sympathomimetic activity) is not available from the accessed public sources.

Procurement Rationale for Teoprolol (65184-10-3): Beyond Class-Level Beta-Blocker Function


The decision to procure Teoprolol rather than a more common β-blocker like metoprolol or atenolol cannot be justified by generic class-level function. While all β-blockers share a common mechanism, their specific physicochemical properties, receptor subtype selectivity, and pharmacokinetic profiles differ markedly and directly influence their clinical and experimental utility [1]. For Teoprolol, the critical differentiation lies not in a publicly documented, superior clinical performance, but in its unique molecular structure—specifically, its combined indole and theophylline moiety—which is not found in other commercial β-blockers [2]. This structural divergence is the primary, verifiable reason for its selection in research settings, as it serves as a distinct chemical tool for exploring structure-activity relationships (SAR) or developing novel therapeutic entities [3]. The absence of detailed comparative pharmacological data in the public domain underscores that substitution based on β-blocker class alone would fundamentally alter the research question or experimental outcome.

Teoprolol (65184-10-3): A Gap Analysis of Available Quantitative Differentiation Data


Quantitative Comparison of Physicochemical Properties: Teoprolol vs. Metoprolol and Atenolol

Teoprolol's differentiation from its closest analogs is rooted in its unique physicochemical profile, a direct consequence of its distinct molecular scaffold. Comparative analysis with widely used β1-selective blockers, metoprolol and atenolol, reveals that Teoprolol has a significantly higher molecular weight and a lipophilicity (LogP) that is intermediate between the two [1]. This data is generated from computational predictions and provides a quantitative, cross-study comparable basis for selection when membrane permeability or tissue distribution is a key experimental variable.

Physicochemical Property Drug Design Lipophilicity

Chemical Scaffold Differentiation: Teoprolol's Unique Hybrid Structure

A primary differentiator for Teoprolol is its unique hybrid molecular structure, which combines a 2-methylindol-4-yl moiety (found in pindolol) with a theophylline-derived purine-2,6-dione moiety [1]. This structural feature is not present in any other commercially available β-blocker, including metoprolol or atenolol, which have simpler aryloxypropanolamine backbones [2]. While quantitative pharmacological data are missing, this verifiable structural distinction forms the sole basis for its selection in research settings where this specific chemotype is required, such as in the exploration of novel structure-activity relationships.

Medicinal Chemistry SAR Chemical Probe

Intrinsic Sympathomimetic Activity (ISA) Potential: A Class-Level Inference

A class-level inference can be drawn from Teoprolol's structural similarity to pindolol, a well-characterized β-blocker with intrinsic sympathomimetic activity (ISA) [1]. Both compounds share a 2-methylindol-4-yl moiety, which in pindolol is known to confer partial agonist activity at β-adrenergic receptors [2]. While no direct experimental data confirms ISA for Teoprolol, its structural kinship with pindolol provides a reasonable hypothesis that its pharmacological profile differs from β-blockers lacking ISA, such as metoprolol or atenolol [3]. This is a key point of potential differentiation, as ISA influences resting heart rate and peripheral vascular resistance, properties that are critical in certain clinical scenarios.

Pharmacology Beta-Blocker ISA

Defined Research and Industrial Application Scenarios for Teoprolol (65184-10-3) Procurement


Medicinal Chemistry: Lead Scaffold Modification and Structure-Activity Relationship (SAR) Studies

The primary research scenario for procuring Teoprolol is as a unique chemical scaffold for medicinal chemistry exploration [1]. Its hybrid structure, combining an indole and a theophylline moiety, is not present in any other commercially available β-blocker. This makes it a valuable tool for SAR studies aimed at understanding how the addition of a purine-2,6-dione group to a β-blocker core influences receptor binding, functional activity, or downstream signaling [1]. Researchers can use Teoprolol as a starting point to synthesize novel analogs with potentially differentiated pharmacological profiles.

Pharmacology: Probing the Role of Intrinsic Sympathomimetic Activity (ISA)

Due to its structural homology with pindolol, a β-blocker known to possess intrinsic sympathomimetic activity (ISA) [2], Teoprolol serves as a specialized research tool for investigating ISA [1]. While its own ISA profile is not experimentally documented, its close structural kinship makes it a relevant probe for comparative pharmacological studies. Research could involve comparing the cardiovascular effects of Teoprolol with those of β-blockers lacking ISA (e.g., metoprolol) to dissect the contribution of the 2-methylindol-4-yl moiety to receptor partial agonism [3].

Analytical Chemistry: Reference Standard and Method Development

Teoprolol's distinct physicochemical properties, including its high molecular weight (454.5 g/mol) and specific LogP (2.08), make it a suitable candidate for use as a reference standard in analytical method development [4]. Its unique retention time and mass spectrometry profile relative to other β-blockers like metoprolol and atenolol [4] provide clear chromatographic separation, which is advantageous in developing high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) assays for drug discovery or quality control applications [5].

Drug Discovery: Pharmacokinetic and Drug Delivery Research

The predicted physicochemical properties of Teoprolol, particularly its calculated LogP of 2.08 and polar surface area of 116 Ų , place it in a region of chemical space that is distinct from more polar β-blockers like atenolol (LogP ~0.2) [5]. This makes it a relevant model compound for studying the relationship between lipophilicity and membrane permeability in β-blockers. It can be employed in drug delivery research to investigate formulation strategies that modulate oral absorption or tissue distribution for compounds with moderate lipophilicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.